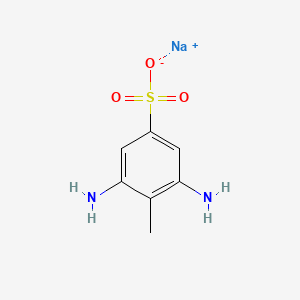

Sodium 2,6-diaminotoluene-4-sulphonate

Description

Contextualization within Aromatic Amine and Sulfonic Acid Chemistry

Aromatic amines, characterized by an amino group attached to an aromatic ring, are fundamental building blocks in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and polymers. The amino group's nucleophilicity and its ability to be readily converted into a diazonium salt make it a versatile functional handle for a multitude of chemical transformations.

On the other hand, the sulfonic acid group (-SO₃H) and its corresponding sulfonate salts (-SO₃Na) are known for conferring increased water solubility to organic molecules. This property is of paramount importance in many applications, particularly in the field of dyes and pigments, where uniform application in aqueous media is often required. The sulfonic acid group is also a strong electron-withdrawing group, which can influence the electronic properties and reactivity of the aromatic ring to which it is attached.

The combination of both amino and sulfonic acid functionalities on a single aromatic scaffold, as seen in Sodium 2,6-diaminotoluene-4-sulphonate, results in a molecule with a unique blend of properties. The presence of two amino groups offers multiple reaction sites for polymerization or for the formation of poly-azo compounds, while the sulfonate group ensures solubility and can modulate the final properties of the resulting materials.

Significance of Diaminotoluene Sulfonate Frameworks in Advanced Chemical Synthesis Research

The structural arrangement of two amino groups and a sulfonic acid group on a toluene (B28343) backbone makes diaminotoluene sulfonate frameworks, such as this compound, highly valuable intermediates in advanced chemical synthesis. Their primary significance lies in their role as precursors to a variety of complex molecules, most notably azo dyes. unb.ca

Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, represent the largest and most versatile class of synthetic colorants. The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component. jchemrev.comnih.gov Diaminotoluene sulfonates can be di-diazotized and coupled with various naphthol or other aromatic derivatives to produce a wide spectrum of colors. The sulfonic acid group in the dye molecule is crucial for its application in dyeing textiles like wool, silk, and nylon from an aqueous bath. china-dyestuff.com

The following table details a representative synthesis of an azo dye using a diaminotoluene sulfonate framework, illustrating its role as a key building block.

| Research Finding: Synthesis of a Disazo Dye | |

| Starting Material | 2,6-Diaminotoluene-4-sulfonic acid |

| Reaction Type | Diazotization followed by Azo Coupling |

| Key Reagents | Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), Naphthol derivative (e.g., R-salt) |

| General Procedure | The 2,6-diaminotoluene-4-sulfonic acid is first di-diazotized using sodium nitrite in an acidic medium at low temperatures (0-5 °C) to form a tetrazo compound. This reactive intermediate is then coupled with two equivalents of a naphthol sulfonic acid derivative (the coupling component) to form the final disazo dye. The sulfonic acid groups on both the toluene and naphthol moieties ensure the water solubility of the resulting dye. |

| Significance | This synthetic route demonstrates the utility of diaminotoluene sulfonates in creating complex, water-soluble dyes with specific color properties. The ability to use a variety of coupling components allows for the fine-tuning of the dye's color and fastness properties. |

Historical Development of Research on Substituted Toluene Sulfonates

The history of substituted toluene sulfonates is intrinsically linked to the rise of the synthetic dye industry in the latter half of the 19th century. Following William Henry Perkin's discovery of mauveine in 1856, a surge in research into coal tar derivatives, including toluene, began. china-dyestuff.com Chemists soon realized that the introduction of functional groups like amino and sulfonic acid groups onto aromatic rings was key to producing a wide range of water-soluble and effective dyes.

The sulfonation of aromatic compounds, including toluene, became a critical industrial process. Early methods involved direct heating of the aromatic hydrocarbon with sulfuric acid. nih.gov A significant advancement was the "baking process" for the sulfonation of aromatic amines, which became a common method for producing intermediates like sulfanilic acid. nih.gov In 1917, the Tyrer sulfonation process was developed, which involved passing benzene (B151609) vapor through hot sulfuric acid, providing a more efficient method for sulfonation. nih.gov

The synthesis of specific isomers of diaminotoluene sulfonic acids for use as dye intermediates was a focus of research in the early 20th century. For instance, a 1945 patent described a process for preparing 2,6-dinitro-4-sulpho-toluene, which could then be reduced to 2,6-diamino-4-sulpho-toluene, highlighting the importance of this specific isomer as a dye intermediate. The development of such specific synthetic routes was crucial for the production of dyes with desired shades and properties.

The continuous development of synthetic methodologies for substituted toluene sulfonates throughout the 20th century has solidified their role as indispensable components in the chemical industry, particularly for the production of a vast array of colorants that have become ubiquitous in modern life.

Structure

3D Structure of Parent

Properties

CAS No. |

7336-19-8 |

|---|---|

Molecular Formula |

C7H9N2NaO3S |

Molecular Weight |

224.22 g/mol |

IUPAC Name |

sodium;3,5-diamino-4-methylbenzenesulfonate |

InChI |

InChI=1S/C7H10N2O3S.Na/c1-4-6(8)2-5(3-7(4)9)13(10,11)12;/h2-3H,8-9H2,1H3,(H,10,11,12);/q;+1/p-1 |

InChI Key |

SHIDSGHHUIZANB-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1N)S(=O)(=O)[O-])N.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 2,6 Diaminotoluene 4 Sulphonate and Its Derivatives

Precursor Chemistry and Functional Group Transformations

The traditional and most common synthesis of Sodium 2,6-diaminotoluene-4-sulphonate is a multi-step process that begins with the functionalization of a suitable toluene (B28343) derivative. This pathway involves the precise sequencing of sulfonation and nitration reactions, followed by a definitive reduction step.

Sulfonation of Nitroaromatic Precursors

The synthesis typically commences with a nitro-substituted toluene, which undergoes sulfonation. A common precursor is 2-nitrotoluene. The sulfonation of this nitroaromatic compound is a key step in forming the necessary intermediate, 2,6-dinitrotoluene-4-sulfonic acid.

One established method involves the sulfonation of ortho-nitrotoluene using oleum (B3057394) (fuming sulfuric acid), which initially yields 2-nitro-4-sulphotoluene. google.com This intermediate is then subjected to nitration without being isolated. The nitration is achieved by adding a mixture of concentrated nitric acid and sulfuric acid. google.com The temperature of this nitration step is carefully controlled to ensure the correct isomer is formed and to manage the exothermic nature of the reaction.

An alternative description of this process specifies that 2-nitrotoluene is first sulfonated to create 2-nitrotoluene-4-sulfonic acid. This product is then treated with sodium nitrate in a sulfuric acid medium to introduce a second nitro group, yielding 2,6-dinitrotoluene-4-sulfonic acid. chemicalbook.com The final product of this stage is often isolated as its sodium salt by adding sodium sulfate (B86663) or sodium chloride to the reaction mixture. chemicalbook.com

The conditions for these reactions are critical for achieving high yields and purity, as summarized in the table below.

| Step | Reactants | Reagents | Key Conditions | Product |

| Sulfonation | o-Nitrotoluene | Oleum (e.g., 28%) | Temperature not exceeding 40°C during addition, then heated to ~110°C google.com | 2-Nitrotoluene-4-sulfonic acid |

| Nitration | 2-Nitrotoluene-4-sulfonic acid | Concentrated HNO₃, Concentrated H₂SO₄ | Temperature maintained between 80-90°C google.comchemicalbook.com | 2,6-Dinitrotoluene-4-sulfonic acid |

Reduction Pathways for Nitro and Amino Group Interconversion

The conversion of the dinitro intermediate to the final diamino product is a critical reduction step. This transformation involves the reduction of two nitro groups to primary amino groups.

A widely used and industrially significant method is the Bechamp reduction, which employs iron filings in an acidic medium. The reduction of 2,6-dinitrotoluene-4-sulfonic acid with iron and acid is a proven pathway to produce 2,6-diaminotoluene-4-sulfonic acid. chemicalbook.com This method is analogous to the well-documented reduction of 2,4-dinitrotoluene (B133949) to 2,4-diaminotoluene (B122806) using iron and hydrochloric acid. orgsyn.org

More recent research has explored the use of nanoscale zerovalent iron (NZVI) for the reduction of dinitrotoluene sulfonates (DNTS). Studies have shown that NZVI is highly efficient at converting DNTS into the corresponding diaminotoluene sulfonates at ambient temperature and near-neutral pH. nih.govresearchgate.net This method demonstrates pseudo-first-order kinetics and can achieve over 99% conversion within an hour, presenting a potentially more environmentally benign alternative to classical methods. nih.govresearchgate.net

Another classical method for selective nitro group reduction is the Zinin reduction, which uses sulfide (B99878) sources like aqueous ammonium (B1175870) sulfide or sodium sulfide. stackexchange.com While highly effective for reducing one nitro group in a polynitroaromatic compound, its application for the exhaustive reduction of both nitro groups in 2,6-dinitrotoluene-4-sulfonic acid is also feasible under appropriate conditions.

| Reduction Method | Reducing Agent(s) | Key Features | Product |

| Bechamp Reduction | Iron (Fe), Acid (e.g., HCl, Acetic Acid) | Cost-effective, widely used industrially chemicalbook.comorgsyn.org | 2,6-Diaminotoluene-4-sulfonic acid |

| Nanoscale Zerovalent Iron (NZVI) | NZVI particles | High efficiency, rapid reaction at ambient conditions, near-neutral pH nih.govresearchgate.net | 2,6-Diaminotoluene-4-sulfonic acid |

| Sulfide Reduction (Zinin) | Sodium sulfide, Ammonium sulfide | Known for selective reduction but can be used for complete reduction stackexchange.com | 2,6-Diaminotoluene-4-sulfonic acid |

Strategies for Aromatic Aminosulphonate Formation

The formation of aromatic aminosulphonates like this compound is strategically dictated by the directing effects of the substituents on the aromatic ring. The synthesis is a classic example of leveraging ortho, para, and meta directing influences to build the desired substitution pattern.

The general strategy is as follows:

Start with Toluene: The methyl group is an activating, ortho-, para-directing group.

Nitration: Nitration of toluene primarily yields ortho- and para-nitrotoluene. The ortho-isomer is the required starting material for the sequence described above.

Sulfonation: The sulfonation of 2-nitrotoluene is directed by both the methyl and nitro groups. The sulfonic acid group is installed at the para-position relative to the methyl group.

Second Nitration: The introduction of the second nitro group is directed by the existing substituents to the remaining ortho position relative to the methyl group.

Reduction: The final step is the non-selective reduction of both nitro groups to amino groups, which does not alter the substitution pattern on the ring.

This sequence of electrophilic substitution followed by reduction is a robust and well-understood strategy for the synthesis of a wide range of substituted aromatic amines.

Advanced Catalytic Approaches in Aminotoluenesulfonate Synthesis

While classical methods dominate industrial production, modern organic synthesis offers advanced catalytic approaches that could, in principle, be applied to the synthesis of aminotoluenesulfonates. These methods focus on creating C-N and C-S bonds more efficiently and with greater atom economy.

Organocatalysis in Arylamine Derivatization

Organocatalysis, which utilizes small organic molecules to accelerate reactions, has emerged as a powerful tool in synthesis. In the context of arylamine synthesis, organocatalytic methods provide metal-free alternatives for C-N bond formation. For instance, organophosphorus catalysts have been developed for the reductive coupling of nitroarenes with arylboronic acids to form N-arylamines. organic-chemistry.org While this specific reaction produces secondary amines, the underlying principle of using an organocatalyst to mediate the reductive functionalization of a nitro group is relevant. Such strategies could potentially be adapted for the direct amination of precursor molecules, avoiding the traditional multi-step nitration-and-reduction sequence.

Metal-Mediated Transformations for C-N and C-S Bond Formation

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, offering alternative synthetic disconnections for complex molecules.

C-N Bond Formation: Instead of nitration followed by reduction, transition-metal-catalyzed C-H amination has become a step- and atom-economical alternative. nih.govacs.org Catalysts based on rhodium, iridium, ruthenium, and cobalt can directly install an amino group or its precursor onto an aromatic C-H bond, often using organic azides as the nitrogen source. nih.govacs.orgdigitellinc.com This approach could potentially simplify the synthesis by directly aminating a toluenesulfonic acid derivative.

C-S Bond Formation: The introduction of the sulfonate group can also be achieved via metal-catalyzed cross-coupling reactions. nih.govrsc.org Palladium and copper catalysts are widely used to form C-S bonds by coupling an aryl halide or pseudohalide with a sulfur source. nih.gov A hypothetical advanced route could involve the synthesis of a diaminotoluene derivative bearing a halogen, which would then undergo a metal-catalyzed sulfonation using a sulfite salt. This reverses the traditional synthetic logic and may offer advantages in substrate scope and functional group tolerance.

These advanced catalytic methods, while not yet standard for the bulk production of this compound, represent the forefront of synthetic chemistry and offer potential future pathways for more efficient and sustainable manufacturing. researchgate.netrsc.org

Green Chemistry Principles in the Synthesis of Sulfonated Aromatic Amines

The application of green chemistry principles to the synthesis of sulfonated aromatic amines, such as this compound, is a important area of research aimed at reducing the environmental impact of chemical manufacturing. These principles focus on developing more sustainable chemical processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Methodologies

Traditional sulfonation methods often rely on the use of volatile organic solvents, which can contribute to air pollution and pose health and safety risks. Solvent-free reaction methodologies offer a greener alternative by eliminating the need for these harmful substances.

One approach to solvent-free synthesis involves conducting reactions in a melt phase, where the reactants themselves act as the solvent. For instance, the reaction between an aromatic amine and sulfuric acid to form the corresponding amine hydrogen sulfate is an exothermic reaction that can proceed without an additional solvent. google.com The heat generated can be sufficient to melt the reactants, creating a liquid reaction medium. google.com

Another innovative solvent-free technique is mechanochemistry, which uses mechanical force, such as grinding or milling, to initiate and sustain chemical reactions. A mechanochemical approach for the synthesis of sulfonamides has been demonstrated using a one-pot, double-step procedure mediated by solid sodium hypochlorite. rsc.org This method involves a tandem oxidation-chlorination reaction followed by amination and avoids the use of bulk solvents. rsc.org

Some processes, while not strictly solvent-free, utilize an excess of a reactant to serve as the solvent, thereby eliminating the need for a separate organic solvent. In the synthesis of sulfonated aromatic amines, an excess of sulfuric acid can act as the reaction solvent. google.com This excess acid can then be recycled, further enhancing the green credentials of the process. google.com

| Reaction Type | Description | Key Advantages |

| Melt Phase Synthesis | The reaction is carried out at a temperature high enough to melt the reactants, which then act as the solvent. | Eliminates the need for organic solvents, can lead to higher reaction rates. |

| Mechanochemistry | Mechanical energy is used to induce chemical reactions between solid reactants. | Solvent-free, can lead to the formation of novel products, often requires less energy. rsc.org |

| Reactant as Solvent | An excess of one of the reactants is used as the reaction medium. | Avoids the use of a separate solvent, allows for recycling of the excess reactant. google.com |

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, with minimal generation of byproducts. nih.gov Waste minimization, a broader concept, encompasses not only reducing byproducts but also recycling unreacted starting materials and auxiliary substances.

In the synthesis of sulfonated aromatic amines, a key strategy for improving atom economy and minimizing waste is the recycling of excess reactants. For example, in a process where an excess of sulfuric acid is used as the solvent, the dilute sulfuric acid remaining after the product is isolated can be re-concentrated and reused. google.com This approach not only conserves resources but also eliminates a significant waste stream. google.com By recycling the unutilized reactants, a complete conversion of the starting amine can be achieved, leading to virtually no effluent besides the product itself. google.com

The development of one-pot synthesis protocols is another effective strategy for waste minimization. By combining multiple reaction steps into a single procedure, the need for intermediate purification steps, which often generate significant waste, is eliminated. rsc.orgacs.org An eco-friendly method for the synthesis of various sulfonylated N-heteroaromatics in water has been developed, where the pure products can be easily obtained through filtration, avoiding the need for extraction and recrystallization. acs.org

| Principle | Application in Sulfonated Aromatic Amine Synthesis | Research Finding |

| Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. | The development of addition reactions, where all atoms of the reactants are incorporated into the product, is a key goal. nih.gov |

| Waste Minimization | Implementing processes that reduce or eliminate the generation of waste. | A process for producing sulfonated aromatic amines with "effectively no effluent but the product" has been developed through the recycling of excess sulfuric acid. google.com |

| Recycling | Reusing unreacted starting materials and reagents. | The residual liquid containing unreacted amine and diluted acid can be recycled to achieve complete utilization of the amine. google.com |

| One-Pot Synthesis | Performing multiple reaction steps in a single reaction vessel. | A one-pot, double-step mechanochemical synthesis of sulfonamides has been shown to be an environmentally friendly and cost-effective process. rsc.org |

Biocatalysis and Enzymatic Synthesis Approaches

Biocatalysis involves the use of enzymes or whole microorganisms to catalyze chemical reactions. This approach offers several advantages from a green chemistry perspective, including high selectivity, mild reaction conditions (ambient temperature and pressure), and the use of renewable resources. tudelft.nldntb.gov.uasemanticscholar.org

While the enzymatic degradation of sulfonated aromatic amines has been studied, particularly in the context of wastewater treatment, the enzymatic synthesis of these compounds is a less explored area. nih.gov Research has shown that enzymes like peroxidases can be used to remove sulfonated aromatic amines from industrial effluents through oxidative polymerization. nih.gov This demonstrates that enzymes can indeed interact with and transform these molecules.

The potential for enzymatic synthesis of sulfonated aromatic amines lies in the discovery and engineering of enzymes that can catalyze the sulfonation of aromatic rings or the amination of sulfonated precursors. The high selectivity of enzymes could be particularly beneficial in achieving specific substitution patterns on the aromatic ring, which can be challenging to control with traditional chemical methods.

The development of biocatalytic processes for industrial applications is a rapidly growing field. dntb.gov.uasemanticscholar.orgnih.gov While specific enzymes for the direct synthesis of this compound have not been extensively reported, the broader advancements in biocatalysis suggest that enzymatic routes could be a promising future direction for the greener synthesis of this and other sulfonated aromatic amines.

| Biocatalytic Approach | Potential Application in Sulfonated Aromatic Amine Synthesis | Advantages |

| Enzymatic Sulfonation | Use of sulfotransferases or engineered enzymes to introduce a sulfonate group onto an aromatic amine. | High regioselectivity, mild reaction conditions, potential for use of renewable sulfur sources. |

| Enzymatic Amination | Use of aminotransferases or other enzymes to introduce an amino group onto a pre-sulfonated aromatic ring. | High stereoselectivity (if applicable), avoidance of harsh chemical reagents. |

| Whole-Cell Biotransformation | Use of microorganisms engineered to express the necessary enzymatic pathways for the synthesis of sulfonated aromatic amines. | Can perform multi-step syntheses in a single pot, potential for using simple starting materials. |

Chemical Reactivity and Reaction Mechanisms of Sodium 2,6 Diaminotoluene 4 Sulphonate

Electrophilic Aromatic Substitution Reactions of Diaminotoluene Sulfonates

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems, involving the replacement of an atom, typically hydrogen, with an electrophile. wikipedia.org The reactivity and orientation of substitution on a benzene (B151609) ring are significantly influenced by the electronic properties of the substituents already present. wikipedia.org In the case of diaminotoluene sulfonates, the interplay between strongly activating amino groups and a deactivating sulfonate group governs the reaction's course.

The regioselectivity, or the position at which an incoming electrophile will attack the aromatic ring, is determined by the directing effects of the existing substituents. wikipedia.org Substituents are broadly classified as activating or deactivating, and as ortho-/para-directing or meta-directing. wikipedia.orgnumberanalytics.com

Amino Groups (-NH₂): The two amino groups at the C2 and C6 positions are powerful activating groups. numberanalytics.com They possess lone pairs of electrons on the nitrogen atom that can be donated into the aromatic π-system through resonance. libretexts.orgnumberanalytics.comyoutube.com This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. numberanalytics.commasterorganicchemistry.com The resonance effect places a negative charge specifically at the ortho and para positions relative to the amino group, thereby directing incoming electrophiles to these sites. wikipedia.orglibretexts.org In the structure of 2,6-diaminotoluene-4-sulphonate, the positions ortho and para to the amino groups are C3, C5, and C4.

Sulfonate Group (-SO₃⁻/SO₃H): The sulfonic acid group is a strong electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms and resonance effects that pull electron density out of the ring. masterorganicchemistry.comwikipedia.org This makes the aromatic ring less electron-rich and therefore deactivates it towards electrophilic attack. numberanalytics.commasterorganicchemistry.com As a deactivating group, it directs incoming electrophiles to the meta position. masterorganicchemistry.comlibretexts.org This is because the resonance structures of the cationic intermediate (arenium ion) show that the positive charge is destabilized when placed on the carbon bearing the EWG, which occurs with ortho and para attack but not with meta attack. youtube.com

Combined Effect: In Sodium 2,6-diaminotoluene-4-sulphonate, the directing effects of the substituents must be considered collectively. The two amino groups strongly activate the ring, while the sulfonate group deactivates it. The activating effects of the amino groups are dominant, meaning the molecule as a whole is activated for SEAr compared to benzene, though less so than if the sulfonate group were absent. The available positions for substitution are C3 and C5. Both positions are ortho to one amino group and meta to the other. Position C3 is meta to the sulfonate group, while C5 is ortho to it. The powerful ortho-directing influence of the amino groups and the meta-directing influence of the sulfonate group both favor substitution at position C3. Substitution at C5 would be disfavored due to being ortho to the deactivating sulfonate group. Therefore, electrophilic substitution is predicted to occur predominantly at the C3 position.

| Substituent | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|

| Amino (-NH₂) | Electron-Donating (Resonance) libretexts.orgnumberanalytics.com | Activating numberanalytics.commasterorganicchemistry.com | Ortho, Para wikipedia.orglibretexts.org |

| Sulfonate (-SO₃H) | Electron-Withdrawing (Inductive & Resonance) masterorganicchemistry.comwikipedia.org | Deactivating numberanalytics.commasterorganicchemistry.com | Meta masterorganicchemistry.comlibretexts.org |

| Alkyl (-CH₃) | Electron-Donating (Inductive) youtube.com | Activating numberanalytics.com | Ortho, Para youtube.com |

The kinetics of electrophilic aromatic substitution are highly sensitive to the electronic effects of substituents because the rate-determining step is typically the formation of the high-energy carbocation intermediate, known as the arenium ion or sigma complex. masterorganicchemistry.commasterorganicchemistry.com

Reaction Rate: Activating groups, such as the amino groups, increase the rate of reaction by stabilizing the cationic transition state leading to the arenium ion. masterorganicchemistry.comyoutube.com They donate electron density, which helps to delocalize the positive charge of the intermediate. wikipedia.org Conversely, deactivating groups like the sulfonate group destabilize this intermediate by withdrawing electron density, thereby increasing the activation energy and slowing the reaction rate. masterorganicchemistry.comyoutube.com For this compound, the powerful activating nature of the two amino groups will lead to a faster reaction rate than that of benzene or toluenesulfonic acid, as they significantly lower the energy of the transition state for substitution at the activated positions.

Transition State Stability: The stability of the arenium ion intermediate determines the regiochemical outcome. libretexts.orgyoutube.com For substitution ortho or para to an activating group like -NH₂, an additional resonance structure can be drawn where the positive charge is placed on the carbon bearing the substituent. The lone pair on the nitrogen can then delocalize this charge, creating a highly stable iminium ion structure. wikipedia.org This significantly stabilizes the intermediates for ortho and para attack compared to meta attack, where no such stabilization is possible. youtube.comyoutube.com For the sulfonate group, which is deactivating, ortho and para attack result in a resonance structure that places the positive charge adjacent to the electron-withdrawing group, a highly destabilizing arrangement. Meta attack avoids this, making it the least unfavorable pathway. youtube.com In the case of 2,6-diaminotoluene-4-sulphonate, attack at C3 is favored because the resulting transition state is stabilized by one of the amino groups and avoids destabilization from the sulfonate group.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is distinct from SEAr and generally requires opposing electronic characteristics on the ring. masterorganicchemistry.com

The most common mechanism for nucleophilic aromatic substitution is the SNAr addition-elimination mechanism. wikipedia.orgchemistrysteps.com This pathway requires two key features on the aromatic substrate:

The presence of a good leaving group (e.g., halide). wikipedia.org

The aromatic ring must be electron-deficient, which is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org

The reaction proceeds in two steps: first, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the second step, the leaving group departs, restoring the ring's aromaticity. masterorganicchemistry.com

For this compound, the sulfonate group could potentially serve as a leaving group. However, the presence of two strongly electron-donating amino groups makes the ring electron-rich, which is highly unfavorable for nucleophilic attack. masterorganicchemistry.com These groups would destabilize the negatively charged Meisenheimer complex. Therefore, SNAr reactions are generally not expected to occur on this compound under standard conditions. For an SNAr reaction to become feasible, the activating amino groups would need to be modified, for instance, by protonation in a strongly acidic medium to form -NH₃⁺ groups. These protonated groups are strongly electron-withdrawing and would activate the ring towards nucleophilic attack. libretexts.org

Recent studies have also provided evidence that some reactions previously assumed to be stepwise SNAr might proceed through a concerted mechanism, particularly with good leaving groups, though stepwise pathways are generally favored when strong EWGs like nitro groups are present. nih.gov

The rate of SNAr reactions is profoundly affected by the substituents on the aromatic ring. numberanalytics.com

Electron-Withdrawing Groups (EWGs): EWGs such as nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) groups are crucial for activating the ring towards nucleophilic attack. numberanalytics.comnih.gov They accelerate the reaction by stabilizing the negative charge of the Meisenheimer intermediate through resonance and/or induction. masterorganicchemistry.comlibretexts.org The more EWGs present, and the better their placement (ortho/para to the leaving group), the faster the reaction. masterorganicchemistry.comchemistrysteps.com

Electron-Donating Groups (EDGs): EDGs such as amino (-NH₂) or alkyl (-CH₃) groups deactivate the ring for SNAr. nih.gov They increase the electron density of the ring, repelling the incoming nucleophile, and they destabilize the anionic Meisenheimer complex. This increases the activation energy for the rate-determining first step and slows the reaction down significantly.

| Substituent Type | Example Groups | Effect on SNAr Rate | Reason |

|---|---|---|---|

| Electron-Withdrawing (EWG) | -NO₂, -CN, -SO₃H, -C=O | Increases Rate masterorganicchemistry.com | Stabilizes the anionic Meisenheimer complex. numberanalytics.comlibretexts.org |

| Electron-Donating (EDG) | -NH₂, -OH, -OR, -Alkyl | Decreases Rate nih.gov | Destabilizes the anionic Meisenheimer complex. nih.gov |

Reactions Involving Amino and Sulfonate Functionalities

Beyond reactions occurring on the aromatic ring, the amino and sulfonate groups of this compound can undergo their own characteristic transformations.

Reactions of Amino Groups: The primary aromatic amino groups are nucleophilic and basic, allowing them to participate in a variety of reactions. nih.gov A key reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. This converts the amino group into a diazonium salt (-N₂⁺). rsc.org The diazonium group is an excellent leaving group (releasing N₂ gas) and can be substituted by a wide range of nucleophiles in Sandmeyer and related reactions. This provides a versatile synthetic route to introduce functionalities that are not accessible through direct substitution. The amino groups can also undergo acylation to form amides, which can be a useful protecting group strategy as it reduces the activating effect of the amino group and its susceptibility to oxidation. libretexts.org

Reactions of the Sulfonate Group: The sulfonate group is the conjugate base of a strong acid, making it a good leaving group in substitution reactions. youtube.com One of the most synthetically useful reactions of aryl sulfonic acids is desulfonation. This reaction is the reverse of sulfonation and is typically achieved by heating the sulfonic acid in dilute aqueous acid. wikipedia.orgyoutube.com The reversibility of the sulfonation-desulfonation process allows the sulfonic acid group to be used as a temporary "blocking group". vaia.commasterorganicchemistry.com A specific position on the ring can be blocked by sulfonation, forcing another reaction to occur at a different position. Subsequently, the sulfonate group can be removed to yield a product that might be difficult to synthesize directly. vaia.commasterorganicchemistry.com Additionally, sulfonate esters, formed by reacting an alcohol with a sulfonyl chloride, are excellent leaving groups in nucleophilic substitution and elimination reactions. libretexts.orgyoutube.comyoutube.com

Amination Reactions and Derivatives

The chemical reactivity of this compound is significantly influenced by the two primary amino groups (-NH₂) attached to the toluene (B28343) ring. These groups are nucleophilic and can participate in a variety of reactions to form a range of derivatives.

One of the fundamental reactions of primary aromatic amines is diazotization , which involves treating the amine with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). In the case of 2,6-diaminotoluene-4-sulfonic acid, both amino groups can be converted into diazonium salts (-N₂⁺). These resulting bis-diazonium salts are highly reactive intermediates. They can subsequently undergo coupling reactions with various aromatic compounds, such as phenols and anilines, to form azo dyes. For instance, a similar process is used to synthesize derivatives of 2,6-diaminoanthraquinone, where the diamine is dissolved in concentrated sulfuric acid and treated with sodium nitrite to form the diazonium salt, which is then coupled with other molecules. asianpubs.org

The amino groups can also undergo N-alkylation and N-acylation reactions. N-acylation, for example, can be achieved by reacting the compound with acyl chlorides or anhydrides. This reaction can be used to protect the amino groups or to introduce new functional moieties into the molecule.

Furthermore, the amino groups can participate in nucleophilic substitution reactions . For example, they can react with activated halogenated heterocycles. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a versatile method for forming C-N bonds and can be used to couple the diaminotoluene derivative with various aryl halides. mdpi.com This allows for the synthesis of complex, poly-aromatic structures. The synthesis of 3,4-diaminotoluene (B134574) from o-nitro-p-toluidine via hydrogenation reduction highlights a common industrial method for forming amino groups on a toluene ring. google.com

The table below summarizes potential amination reactions and the resulting derivatives.

| Reaction Type | Reagents | Product Class |

| Diazotization & Azo Coupling | 1. NaNO₂ / H⁺ 2. Activated Aromatic Compound | Azo Dyes |

| N-Acylation | Acyl Chloride / Anhydride (B1165640) | Diamides |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amines |

| Palladium-Catalyzed Amination | Aryl Halide, Pd Catalyst, Base | N,N'-Diaryl Derivatives |

Sulfonamide and Organosulfate Formation Reactions

The sulfonic acid group (-SO₃H) is another key functional group in 2,6-diaminotoluene-4-sulfonic acid, enabling the formation of sulfonamides and organosulfates.

Sulfonamide Formation: Sulfonamides are typically synthesized by reacting a sulfonyl chloride with a primary or secondary amine. nih.gov Therefore, the sulfonic acid group of this compound must first be converted to its more reactive sulfonyl chloride derivative. This transformation is commonly achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 2,6-diaminotoluene-4-sulfonyl chloride can then react with a wide variety of amines to yield the corresponding sulfonamides. Recent methods also allow for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation, offering good functional group tolerance. organic-chemistry.org Another modern approach involves the activation of primary sulfonamides with a pyrylium (B1242799) salt to form a sulfonyl chloride in situ for subsequent reaction with nucleophiles. nih.gov

Organosulfate Formation: Organosulfates are esters of sulfuric acid and can be formed from sulfonic acids, although the direct esterification of a sulfonic acid is less common than for carboxylic acids. A more prevalent pathway for the formation of aromatic organosulfates in environmental contexts involves radical-initiated reactions. nsf.govnih.gov For instance, the reaction of aromatic compounds with sulfoxy radicals (SO₃⁻• and SO₄⁻•) can lead to the formation of organosulfates. nih.gov While sulfamic acid can react with alcohols upon heating to form organosulfates, it is noted for not sulfonating aromatic rings, highlighting a different reactivity pattern. wikipedia.org The formation of organosulfates can also occur from the reaction of organic peroxides with dissolved sulfur dioxide, with the reaction's outcome being pH-dependent. copernicus.org

The table below outlines the general steps for these transformations.

| Target Derivative | Intermediate | Key Reagents/Conditions |

| Sulfonamide | 2,6-Diaminotoluene-4-sulfonyl chloride | 1. SOCl₂ or PCl₅ 2. Primary/Secondary Amine |

| Organosulfate | N/A (Radical Pathway) | Sulfoxy Radicals (e.g., from SO₃²⁻/Fe³⁺) |

Photochemical Transformation Mechanisms

Direct Photolysis Pathways of Sulfonated Aromatic Amines

Sulfonated aromatic amines, like many aromatic compounds, can undergo photochemical transformation upon absorption of light, particularly UV radiation. Direct photolysis occurs when the molecule itself absorbs a photon, leading to an electronically excited state that can then undergo various chemical reactions.

The phototransformation of aromatic amines can result in the formation of multiple products through processes like oxidation of the amino groups and dimerization. nih.gov For example, the photolysis of 1-aminopyrene (B158619) leads to products such as 1-hydroxyaminopyrene, 1-nitrosopyrene, and covalent dimers. nih.gov For toluene derivatives, the methyl group can also be a site of reaction. The photolysis of TNT (trinitrotoluene), a related compound, results in the oxidation of the methyl group and reduction of the nitro groups. wikipedia.org

For sulfonated aromatic amines, the primary photochemical reactions are expected to involve the aromatic ring and the amino substituents. The sulfonic acid group is generally more photochemically stable but influences the electronic properties of the molecule and its solubility, which can affect reaction pathways in aqueous environments. The degradation can proceed through the formation of radical cations via photoionization, which then react with water or other nucleophiles. nih.gov The presence of substituents on the aromatic ring significantly influences the rate and products of photolysis.

Electrochemical Behavior and Redox Mechanisms

Oxidation and Reduction Potentials of Aminotoluenesulfonates

The electrochemical behavior of aminotoluenesulfonates is governed by the redox properties of the amino groups and the aromatic ring. The oxidation and reduction potentials are key parameters that determine the tendency of the compound to lose or gain electrons.

Oxidation Potential: The primary electrochemical process for aminotoluenes is the oxidation of the amino groups. The oxidation potential is a measure of the ease with which the molecule can be oxidized. For substituted anilines, oxidation potentials are strongly influenced by the nature and position of the substituents on the aromatic ring. rsc.org Electron-donating groups, such as the methyl group in the aminotoluene structure, generally lower the oxidation potential, making the compound easier to oxidize compared to aniline (B41778) itself. Conversely, electron-withdrawing groups, like the sulfonate group, are expected to increase the oxidation potential, making oxidation more difficult.

Electrochemical methods like cyclic and square wave voltammetry are used to measure peak oxidation potentials (Eₚ). rsc.orgrsc.org Studies on a wide range of substituted phenols and anilines have shown that these measured potentials correlate well with reaction kinetics for oxidation by environmental oxidants. rsc.org The oxidation potential of anilines is also pH-dependent. The presence of two amino groups and a sulfonate group on the toluene ring of this compound will result in a complex electrochemical behavior that reflects the combined electronic effects of these substituents.

The table below shows representative oxidation potentials for aniline and some substituted derivatives to illustrate the effect of substituents.

| Compound | Peak Oxidation Potential (Eₚ vs Ag/AgCl) |

| Aniline | ~0.8 - 0.9 V |

| 4-Methylaniline (p-toluidine) | Lower than aniline |

| 4-Nitroaniline | Higher than aniline |

| 4-Chloroaniline | Slightly higher than aniline |

| Note: Exact values depend on experimental conditions (pH, solvent, electrode). Data is illustrative based on general principles from sources rsc.orgrsc.org. |

Reduction Potential: Standard reduction potential measures the tendency of a species to be reduced. libretexts.orgkhanacademy.org A more positive reduction potential indicates a greater tendency to accept electrons. youtube.comyoutube.com The aromatic ring of this compound can be reduced, but this typically occurs at very negative potentials, meaning it is difficult to reduce. The presence of electron-donating amino groups makes the reduction of the aromatic ring even less favorable. Therefore, the compound is much more likely to act as a reducing agent (be oxidized) than as an oxidizing agent (be reduced). The standard oxidation potential is opposite in sign to the standard reduction potential for the same species. libretexts.org

Mechanistic Studies of Electrochemical Transformations

The electrochemical behavior of this compound is primarily dictated by the two amino groups attached to the aromatic ring. While specific mechanistic studies on this exact compound are not extensively available in peer-reviewed literature, a comprehensive understanding of its electrochemical transformations can be inferred from detailed studies on analogous compounds, such as phenylenediamines, aniline derivatives, and other sulphonated aromatic amines. mdpi.comresearchgate.netnih.govresearchgate.net The presence of the electron-donating amino and methyl groups facilitates oxidation, while the electron-withdrawing sulphonate group influences the solubility of reactants and products, as well as the redox potentials. researchgate.netdoaj.org

The electrochemical oxidation of aromatic amines, particularly in aqueous solutions, is a complex process that can lead to the formation of a variety of products, including soluble species and polymeric films on the electrode surface. mdpi.comresearchgate.netdoaj.org The initial and most critical step in the anodic oxidation of these compounds is the transfer of an electron from the amine nitrogen to the electrode, resulting in the formation of a radical cation. researchgate.net

General research on the electrochemical oxidation of p-phenylenediamines suggests a mechanism involving the transfer of two electrons per molecule. researchgate.net At lower potentials, the rate-determining step for many substituted phenylenediamines is the acid dissociation of the semiquinonediimine radical cation, which is formed in a pre-equilibrium step involving a one-electron transfer. At higher potentials, a parallel pathway can open up where the radical cation is directly oxidized further. researchgate.net The dissociation rate constants for the radical cations of several p-phenylenediamines have been found to be in the range of 10–300 s⁻¹. researchgate.net

For this compound, a plausible electrochemical oxidation mechanism at a suitable electrode surface (like glassy carbon or platinum) would initiate with the oxidation of one of the amino groups to form a radical cation. Due to the presence of two amino groups, this initial oxidation is expected to occur at relatively low positive potentials. The formed radical cation is resonance-stabilized, with the positive charge and radical character delocalized over the aromatic ring and the second amino group.

This highly reactive intermediate can then undergo several possible follow-up reactions:

Dimerization and Polymerization: The most common pathway for the radical cations of aromatic amines is coupling, which leads to the formation of dimers, oligomers, and eventually a polymer film on the electrode surface. researchgate.netdoaj.org This process, known as electropolymerization, would likely involve head-to-tail or tail-to-tail coupling of the radical cations. The resulting polymer would be a sulphonated polyaminotoluene derivative. The sulphonate groups would enhance the solubility of the oligomers in aqueous media and influence the morphology and properties of the polymer film. researchgate.netdoaj.org

Reaction with Solvent/Nucleophiles: The radical cation or subsequent oxidized species (e.g., a diimine) can react with nucleophiles present in the solution, such as water or anions from the supporting electrolyte. This can lead to the formation of hydroxylated or other substituted products.

Further Oxidation: The initial radical cation can be further oxidized at the electrode surface to a diimine species. This two-electron oxidation product is also highly reactive and can undergo hydrolysis or polymerization.

The specific pathway that predominates will depend on experimental conditions such as the pH of the electrolyte, the concentration of the monomer, the applied potential or current, and the nature of the electrode material.

The electrochemical behavior can be studied using techniques like cyclic voltammetry (CV), which provides information about the redox potentials of the compound and the stability of the generated intermediates. A typical cyclic voltammogram for an aromatic amine that undergoes electropolymerization shows an initial irreversible oxidation peak on the first scan, corresponding to the oxidation of the monomer to the radical cation. In subsequent scans, new redox peaks often appear, which are characteristic of the electroactive polymer film being deposited and cycled on the electrode surface.

| Electrochemical Parameter | Hypothetical Value/Observation for this compound | Basis of Inference |

| First Anodic Peak Potential (Epa1) | +0.6 to +0.8 V (vs. Ag/AgCl) | Inferred from the oxidation potentials of other substituted phenylenediamines and aromatic amines. mdpi.comresearchgate.net The electron-donating amino and methyl groups would lower the oxidation potential compared to aniline. |

| Subsequent Redox Peaks | Appearance of new reversible or quasi-reversible peaks between +0.2 and +0.5 V | Characteristic of the formation of an electroactive polymer film on the electrode surface, as seen with other aromatic amines. researchgate.netdoaj.org |

| Effect of Scan Rate | Peak current of the first anodic peak proportional to the square root of the scan rate (ν1/2) | Suggests a diffusion-controlled process for the initial oxidation of the monomer. |

| Effect of pH | Peak potentials shift to less positive values with increasing pH | Indicates the involvement of protons in the electrode reaction, which is typical for the oxidation of aromatic amines. researchgate.net |

It is important to note that this mechanistic description is based on established principles for related compounds and serves as a scientifically grounded prediction for the electrochemical behavior of this compound. Detailed experimental studies would be required to fully elucidate the specific reaction pathways and kinetics.

Advanced Analytical Characterization and Isomer Separation in Research

Chromatographic Methodologies for Separation and Quantification

Chromatography is a cornerstone for separating complex mixtures. For polar, ionic compounds like Sodium 2,6-diaminotoluene-4-sulphonate, specific methods are employed to achieve effective separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds such as sulphonated aromatic amines. The separation of 2,6- and 2,4-diaminotoluene (B122806) isomers has been successfully achieved using normal-phase HPLC with an acetonitrile-water-saturated chloroform (B151607) mobile phase, allowing for resolution in under three minutes. nih.gov For sulphonated derivatives, reverse-phase (RP) HPLC is also highly effective.

A typical RP-HPLC method for a related compound, Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate, utilizes a mixed-mode column (Newcrom R1) with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This approach is scalable and can be adapted for preparative separation to isolate impurities. sielc.com Detection is commonly performed using ultraviolet (UV) absorbance, often at 250 nm, which provides high sensitivity for quantitative analysis of diaminotoluene isomers. nih.gov

Table 1: Example HPLC Parameters for Sulphonated Aromatic Amine Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Column | Mixed-Mode or Reverse-Phase C18 | Effective for separating polar and ionic compounds from complex matrices. |

| Mobile Phase | Acetonitrile/Water with Formic Acid | Provides good resolution for polar analytes and is compatible with mass spectrometry detectors. sielc.com |

| Detection | UV Absorbance (e.g., 250 nm) or Mass Spectrometry (MS) | UV is a robust method for quantification, while MS provides structural information and higher specificity. nih.govsielc.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations, balancing speed and resolution. |

| Temperature | Ambient or controlled (e.g., 30 °C) | Maintains stable retention times and peak shapes. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. Polar molecules like this compound, containing amino and sulphonate functional groups, are non-volatile and require a chemical modification step known as derivatization before GC analysis. sigmaaldrich.com Derivatization replaces active hydrogens on the amine groups with nonpolar moieties, increasing the analyte's volatility and improving its chromatographic behavior. sigmaaldrich.com

Common derivatizing agents for amines include anhydrides such as acetic anhydride (B1165640) or heptafluorobutyric anhydride (HFBA). mdpi.comnih.gov The derivatization reaction, for instance with acetic anhydride, protects the reactive amine groups and prevents unwanted reactions, allowing for accurate quantification. mdpi.com Following derivatization, the sample is injected into the GC-MS system. The components are separated based on their boiling points and interaction with the capillary column, and then detected by a mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of fragmented ions. This method has been effectively used for the biological monitoring of workers exposed to toluene-diisocyanate by measuring its urinary metabolites, 2,4- and 2,6-toluenediamine, after hydrolysis and derivatization. nih.gov

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) merges the advantages of both gas and liquid chromatography, using a supercritical fluid—most commonly carbon dioxide (CO₂)—as the mobile phase. teledynelabs.com SFC is particularly well-suited for the separation of polar compounds and isomers, making it a valuable tool for analyzing sulphonated aromatic amines. teledynelabs.comnih.gov The use of supercritical CO₂, often with a polar modifier like methanol, provides a mobile phase with low viscosity and high diffusivity, leading to fast and efficient separations. nih.govnih.gov

SFC is considered a "green" technology because it significantly reduces the consumption of organic solvents compared to traditional HPLC. teledynelabs.com The technique can be applied to a wide range of analytes, from non-polar to polar compounds. nih.gov For compounds like this compound, SFC using packed columns with polar stationary phases (e.g., silica (B1680970) or amino-bonded phases) can achieve effective separation. nih.gov The coupling of SFC with mass spectrometry (SFC-MS) further enhances its analytical power, allowing for the sensitive detection and identification of sulphonamides and related compounds in complex samples. nih.gov

Spectroscopic Elucidation of Molecular Structures and Interactions

Spectroscopic methods are indispensable for confirming the molecular structure of a compound by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the precise structure of organic molecules. It provides information about the chemical environment of specific nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, ¹H NMR spectroscopy would reveal distinct signals for each non-equivalent proton in the molecule. The aromatic protons on the toluene (B28343) ring would appear as a specific pattern of peaks, with their chemical shifts influenced by the positions of the two amino groups and the sulphonate group. The protons of the methyl group would typically appear as a singlet in a distinct region of the spectrum.

¹³C NMR spectroscopy provides complementary information, showing a separate peak for each unique carbon atom. chemicalbook.com The spectrum would confirm the number of carbon atoms and indicate their chemical environment (e.g., aromatic, methyl). The positions of the carbon signals would be shifted based on the electron-withdrawing or -donating effects of the attached functional groups (-NH₂, -SO₃Na, -CH₃). Analysis of NMR data for the parent compound, 2,6-diaminotoluene (B122827), and related sulphonated structures like 4-nitrotoluene-2-sulfonic acid, provides a strong basis for assigning the spectral features of this compound. nih.govchemicalbook.com

Table 2: Predicted NMR Spectral Features for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (C-H) | 6.0 - 8.0 | Doublets, Singlets |

| ¹H | Methyl (CH₃) | 2.0 - 2.5 | Singlet |

| ¹H | Amino (NH₂) | 3.5 - 5.0 | Broad Singlet |

| ¹³C | Aromatic (C) | 110 - 150 | - |

| ¹³C | Methyl (CH₃) | 15 - 25 | - |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique absorption band in the IR spectrum.

For this compound, the FTIR spectrum would exhibit several key absorption bands confirming its structure.

N-H Stretching: The two primary amine (-NH₂) groups would produce characteristic sharp peaks in the region of 3300-3500 cm⁻¹.

S=O Stretching: The sulphonate group (-SO₃⁻) would show strong, distinct absorption bands typically found in the 1030-1070 cm⁻¹ (symmetric) and 1150-1230 cm⁻¹ (asymmetric) regions.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring skeletal vibrations typically result in several bands in the 1450-1600 cm⁻¹ region.

Analysis of the FTIR spectra of related compounds, such as 2,6-diaminotoluene and sodium sulphonates, supports the assignment of these characteristic frequencies. nih.govresearchgate.net

Isomer Separation Techniques for Substituted Toluenediamines and their Sulfonates

The production of toluenediamines typically results in mixtures of isomers, such as 2,4-toluenediamine (2,4-TDA) and 2,6-toluenediamine (2,6-TDA). chempedia.info The separation of these isomers is challenging due to their similar physical properties, such as close boiling points, but is crucial for producing pure materials for specific applications, like the synthesis of toluene diisocyanate (TDI). google.comgoogle.com Various advanced techniques have been developed to achieve efficient separation.

Crystallization-Based Separation of Toluenediamine Isomers

Crystallization is a widely used technique for the purification of chemical compounds and the separation of isomers. byjus.com It leverages differences in the solubility and crystal-forming ability of the isomers in a specific solvent or in a melt.

Melt crystallization has been effectively employed to separate 2,4-TDA from mixtures containing 2,6-TDA. google.com The process involves melting the isomer mixture and then carefully lowering the temperature to the nucleation point of the desired isomer. google.com For 2,4-TDA, the nucleation temperature is around 90°C. google.com By gradually reducing the temperature from the nucleation point to about 65-70°C, a solid phase enriched in 2,4-TDA crystallizes out, leaving a liquid phase enriched in the 2,6-TDA isomer. google.com The rate of cooling is critical; organic crystals typically grow at a slow rate, and maintaining the temperature allows for the formation of a pure crystalline lattice. google.com A subsequent "sweating" step, where the temperature is slowly raised, can be used to melt and drain away any remaining impurities from the crystal surface. google.com

Solution crystallization is another effective method. The separation of 3,4-toluenediamine from its 2,3-isomer can be achieved by selective crystallization from solvents such as toluene, xylene, or benzene (B151609). google.com Similarly, 2,4-diaminotoluene can be purified by recrystallization, first from water to form the sulfate (B86663) salt and then from benzene to obtain the pure product. orgsyn.org The choice of solvent is paramount as it determines the differential solubility of the isomers at various temperatures.

| Isomer System | Separation Method | Key Parameters | Result | Source |

| 2,4-TDA / 2,6-TDA | Melt Crystallization | Nucleation Temp: ~90°C; Final Temp: 65-70°C; Gradual cooling over 6-16 hours. | Solid phase enriched in 2,4-TDA; Liquid phase enriched in 2,6-TDA. | google.com |

| 3,4-TDA / 2,3-TDA | Solution Crystallization | Solvents: Toluene, Xylene, Benzene. | Purified 3,4-toluenediamine crystals. | google.com |

| 4,4'-MDI / 2,4'-MDI | Dynamic Falling Film Melt Crystallization | Optimized temperature profile. | 99.3% purity of 4,4'-MDI. | nih.gov |

| E/Z Isomers | Fractional Crystallization | Solvents: CH₂Cl₂/hexane. | Separation of E and Z isomers. | rsc.org |

Adsorption and Nanospace Engineering for Aromatic Isomer Resolution

Adsorptive separation has emerged as a highly efficient, less energy-intensive alternative to traditional methods. nih.gov This technique relies on the preferential adsorption of one isomer onto the surface of a porous material. The effectiveness of the separation is determined by the precise tailoring of the adsorbent's pore structure and surface chemistry, a field known as nanospace engineering. nih.gov

Porous materials like zeolites and metal-organic frameworks (MOFs) are at the forefront of this technology. nih.govnih.gov Zeolites, which are crystalline aluminosilicates, can separate isomers based on molecular sieving effects and specific interactions between the isomer and the zeolite's framework or exchanged cations. google.comgoogle.com For example, X- and Y-type zeolites exchanged with transition metal cations like Fe, Mn, Co, Ni, or Zn have been used to selectively adsorb p-toluidine (B81030) from isomer mixtures. google.com The separation is driven by the interaction between the amino group's lone pair of electrons and the metal ions within the zeolite structure. google.com

Metal-organic frameworks (MOFs) offer even greater tunability. nih.gov These materials consist of metal ions or clusters connected by organic linkers, forming a highly porous and ordered structure. By carefully selecting the linkers and metal nodes, MOFs can be designed with specific pore sizes and shapes that can differentiate between isomers with sub-Ångstrom size differences. nih.govescholarship.org While much of the research has focused on C8 aromatics like xylenes, the principles are directly applicable to substituted toluenes like toluenediamines. nih.govnih.gov The shape of the pores, such as triangular channels, can play a significant role in the selective adsorption of specific isomers. escholarship.orgescholarship.org

Derivatization Crystallization Processes for Enhanced Selectivity

For isomers that are particularly difficult to separate by direct crystallization, a derivatization process can be employed to enhance selectivity. This method involves chemically modifying the isomers in the mixture to form new compounds (derivatives) with significantly different physical properties, such as solubility or melting point, making their separation by crystallization much easier.

A patented technology describes the separation of 2,4-diaminotoluene and 2,6-diaminotoluene using a derivatization crystallization process. google.com The method involves a series of pH adjustments and reactions that lead to the selective crystallization of one isomer's derivative, followed by the crystallization of the other. google.com This process can achieve complete separation of the two isomers with a product purity of over 99%. google.com

Another example of derivatization is the acetylation of toluenediamine isomers. cdc.gov While often used for analytical purposes, such as in gas chromatography, the principle of converting the amines into amides (acetamides) alters their properties. cdc.govnih.gov The resulting derivatives have different polarities and intermolecular forces, which can be exploited for more efficient separation via crystallization. After separation, the derivative can be converted back to the original amine if required.

Advanced Distillation and Extraction Strategies for Isomer Mixtures

While simple fractional distillation is often impractical for separating close-boiling toluenediamine isomers, more advanced distillation and extraction techniques can be effective. google.com

Extractive distillation is a process used for mixtures with low relative volatilities. youtube.com It involves adding a third component, a solvent, to the mixture. The solvent is chosen to interact differently with the isomers, thereby altering their relative volatilities and making separation by distillation feasible. youtube.com The solvent does not form an azeotrope with the components and is typically recovered in a second distillation column and recycled. youtube.com This technique can offer significant energy savings compared to conventional distillation for difficult separations. youtube.com

Solvent extraction is another powerful technique for separating isomers. This method relies on the differential distribution of the isomers between two immiscible liquid phases. Recent studies have shown that 2,4-toluenediamine (TDA) can be selectively separated from aqueous solutions using solvent extraction with 1-octanol. tandfonline.com Furthermore, reactive extraction , where a reactant is added to the solvent phase to chemically interact with the target component, can enhance separation efficiency. For instance, isophoronediamine (IPDA), another important amine, can be effectively separated using reactive extraction with oleic acid as the reactant. tandfonline.com These methods show promise for the selective removal and purification of specific diamine isomers from complex mixtures. tandfonline.com

Environmental Fate and Biotransformation Research of Sulfonated Aromatic Amines

Microbial Degradation Pathways and Mechanisms

The microbial breakdown of sulfonated aromatic amines is a complex process governed by the specific chemical structure of the compound and the prevailing environmental conditions, particularly the presence or absence of oxygen.

The aerobic biodegradation of sulfonated aromatic compounds is often challenging. The presence of the sulfonate group can render such chemicals inhibitory to microbial growth and difficult to degrade. epa.gov The position and number of sulfonate groups on the aromatic ring are critical factors determining their biodegradability. epa.gov

Research on aminobenzenesulfonic acid (ABS) isomers demonstrated that degradation was only observed under aerobic conditions and required inocula from environments with a history of pollution by these compounds. researchgate.net In these studies, only the 2-ABS and 4-ABS isomers were degraded, highlighting the specificity of microbial enzymes. researchgate.net The complete mineralization of these compounds was confirmed by high chemical oxygen demand (COD) removal and the recovery of the sulfonate group as sulfate (B86663). researchgate.net

For toluenesulfonates, which are structurally related to the target compound, degradation pathways often involve initial oxygenase-catalyzed attacks. One pathway for toluene-4-sulfonate (TSA) begins with the monooxygenation of the methyl group, followed by further oxidations and eventual desulfonation by a 4-sulfobenzoate (B1237197) 3,4-dioxygenase. ethz.ch Another mechanism involves a direct desulfonation of the aromatic ring catalyzed by a dioxygenase system. ethz.ch A bacterium like Thauera sp. strain DNT-1 can express different initial enzymes for toluene (B28343) degradation depending on oxygen availability, using a dioxygenase-mediated pathway under aerobic conditions. nih.gov

Under anaerobic conditions, the transformation of sulfonated aromatic amines follows different biochemical routes, often initiated by reductive rather than oxidative reactions. While some studies have shown poor biodegradability of certain sulfonated aromatic amines in anaerobic environments, researchgate.net other research demonstrates that anaerobic conditions are crucial for the initial breakdown steps of more complex molecules.

A common strategy in wastewater treatment is a sequential anaerobic-aerobic process. For instance, sulfonated azo dyes are not readily degraded aerobically but can be reduced under anaerobic conditions to their constituent aromatic amines. nih.gov A bacterial consortium was shown to anaerobically reduce the azo dye Mordant Yellow 3, generating 6-aminonaphthalene-2-sulfonate and 5-aminosalicylate, which were subsequently mineralized upon re-aeration of the culture. nih.gov

For compounds containing nitro groups, such as dinitrotoluenes, anaerobic conditions facilitate the stepwise reduction of these groups to amino groups. The biotransformation of 2,4,6-trinitrotoluene (B92697) (TNT) with anaerobic sludge leads to the formation of aminodinitrotoluenes, then diaminonitrotoluenes, and ultimately the highly reduced metabolite 2,4,6-triaminotoluene (B1203909) (TAT). nih.gov This process is a form of microbial anaerobic respiration. nih.gov In a study on 2,4-diamino-6-nitrotoluene, the compound was transformed into 4-N-acetylamino-2-amino-6-nitrotoluene under anoxic conditions. mdpi.com These studies suggest that for a compound like 2,6-diaminotoluene-4-sulphonate, anaerobic transformation would likely involve reactions of the amino groups rather than the sulfonate group, which typically requires oxidative conditions for cleavage.

The anaerobic degradation of p-toluenesulfonate by a microbial consortium resulted in the production of toluene and methane, indicating a desulfonation process followed by fermentation and methanogenesis. researchgate.net

The degradation of complex xenobiotic compounds like sulfonated aromatic amines often depends on the specialized metabolic capabilities of specific microorganisms or microbial consortia.

Several key bacteria have been identified:

Alcaligenes sp. strain O-1 can degrade toluene-4-sulfonate via two different pathways involving desulfonation prior to ring cleavage. ethz.ch

Pseudomonas putida strain S-313 is capable of utilizing toluene-4-sulfonate as its sole source of sulfur by catalyzing its desulfonation, leaving the resulting 4-hydroxytoluene unmetabolized. ethz.ch

A mixed bacterial community containing strain BN6 was effective in degrading the sulfonated azo dye Mordant Yellow 3. Strain BN6 possesses a transport system for naphthalenesulfonic acids, which also allows for the uptake of sulfonated azo dyes, leading to their subsequent reduction. nih.gov

Shewanella marisflavi EP1 , an obligate marine bacterium, can transform 2,4-dinitrotoluene (B133949) to 2,4-diaminotoluene (B122806) under anaerobic conditions, using the nitroaromatic compound in its respiratory process. nih.gov

An anaerobic microbial community that degrades p-toluenesulfonate was found to comprise strains of Clostridium , which could utilize p-toluenesulfonate as a sulfur source, along with sulfate-reducing bacteria (Desulfovibrio sp. ) and methanogens (Methanobacterium formicicum and Methanosarcina mazei ). researchgate.net

The following table summarizes the roles of these specific microbial strains.

| Microbial Strain(s) | Substrate(s) | Environmental Condition | Key Transformation/Role | Reference |

|---|---|---|---|---|

| Alcaligenes sp. strain O-1 | Toluene-4-sulfonate | Aerobic | Desulfonation prior to ring cleavage | ethz.ch |

| Pseudomonas putida strain S-313 | Toluene-4-sulfonate | Aerobic | Catalyzes desulfonation to obtain sulfur | ethz.ch |

| Strain BN6 (in consortium) | Mordant Yellow 3 (azo dye), 6-aminonaphthalene-2-sulfonate | Anaerobic-Aerobic Sequence | Reduces azo dye; mineralizes resulting amine | nih.gov |

| Shewanella marisflavi EP1 | 2,4-Dinitrotoluene | Anaerobic | Reduces nitro groups to form 2,4-diaminotoluene | nih.gov |

| Clostridium sp., Desulfovibrio sp., Methanogens | p-Toluenesulfonate | Anaerobic | Community degrades substrate to toluene and methane | researchgate.net |

Enzymatic Biotransformations for Remediation Research

Isolating specific enzymes from microorganisms offers a more controlled and potentially more efficient approach for the bioremediation of sulfonated aromatic amines compared to using whole cells.

Peroxidases, particularly horseradish peroxidase (HRP) and those from fungal sources like Arthromyces ramosus, have been shown to be highly effective in treating wastewaters containing aromatic amines. nih.gov In the presence of an oxidizing agent, typically hydrogen peroxide (H₂O₂), peroxidases catalyze the formation of free radicals from the amine compounds. These radicals then undergo oxidative coupling reactions to form larger, insoluble polymers.

This enzymatic polymerization offers a significant advantage: it transforms soluble, and often toxic, aromatic amines into insoluble precipitates that can be easily removed from water through conventional methods like filtration or sedimentation. nih.gov Research has demonstrated over 90% removal of sulfonated aromatic amines generated from the reduction of reactive azo dyes using this method. nih.gov Mechanistic studies on model compounds like sulfonated phenol (B47542) and aniline (B41778) show that the reaction proceeds through the formation of dimers and oligomers, which eventually grow into high molecular weight polymers. mdpi.commdpi.com The process involves C-O-C or C-N-C coupling, leading to poly(phenylene oxide) or polyaniline-like structures. mdpi.commdpi.com

While peroxidases are heavily studied, other enzyme systems also play a role in the transformation of aromatic amines and related compounds.

Laccases: These copper-containing oxidase enzymes use molecular oxygen as the oxidant instead of hydrogen peroxide, which can be advantageous. Laccases can also catalyze the polymerization of aromatic compounds. For example, a laccase from the fungus Trametes sp. was used to polymerize horseradish peroxidase itself by activating tyrosine residues, demonstrating its ability to create covalent cross-links under mild conditions. nih.gov

Dioxygenases and Monooxygenases: These enzymes are fundamental to the aerobic breakdown of aromatic rings. They catalyze the incorporation of one or two atoms of molecular oxygen into the substrate, which is often the initial and rate-limiting step in degradation pathways, such as the desulfonation of toluenesulfonates. ethz.ch

Oxidase Enzymes: In some applications, oxidase enzymes like glucose oxidase are used in tandem with peroxidases. The oxidase enzyme's reaction (e.g., oxidation of glucose) generates the hydrogen peroxide required by the peroxidase in situ, creating a self-sustaining enzymatic system and avoiding the need to add external H₂O₂.

Reductases: As seen in anaerobic pathways, various reductases are essential for the transformation of substituents on the aromatic ring, most notably the reduction of nitro groups to amino groups, a critical step in the detoxification of nitroaromatics. nih.govnih.gov

The following table summarizes findings from key enzymatic transformation studies.

| Enzyme System | Substrate(s) | Process | Outcome/Significance | Reference |

|---|---|---|---|---|

| Peroxidase (from Arthromyces ramosus) | Sulfonated aromatic amines (from dye reduction) | Oxidative Polymerization | >90% removal of soluble amines as insoluble polymer | nih.gov |

| Horseradish Peroxidase (HRP) | Sulfonated phenol, Aniline | Oxidative Polymerization | Forms C-O-C or C-N-C linked polymers; elucidates reaction mechanism | mdpi.commdpi.com |

| Laccase (from Trametes sp.) | Tyrosine-tagged proteins | Oxidative Polymerization | Site-selective polymerization using O₂ instead of H₂O₂ | nih.gov |

| Dioxygenases / Monooxygenases | Toluene-4-sulfonate | Desulfonation / Ring Cleavage | Key initial step in aerobic degradation pathways | ethz.ch |

| Peroxidase + Glucose Oxidase | Aromatic amines and phenols | Coupled Enzymatic Reaction | In situ generation of H₂O₂ for peroxidase-catalyzed polymerization |

Environmental Photodegradation Kinetics and Product Analysis

Photocatalytic degradation is a recognized method for breaking down persistent organic pollutants. For instance, the photocatalytic degradation of other complex aromatic compounds has been shown to be effective. Studies on compounds like 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA) have demonstrated significant removal within short timeframes under photocatalytic conditions. nih.govmdpi.com The process typically involves the generation of highly reactive hydroxyl radicals that can attack the aromatic ring, leading to its cleavage and eventual mineralization. nih.gov The degradation of halogenated aromatics often proceeds through dehalogenation, followed by further breakdown of the system. nih.gov

The degradation of sulfonated azo dyes, which share the sulfonate group and aromatic amine functionalities, has been observed to occur under microbial action, involving oxidoreductive enzymes. nih.gov This suggests that both photodegradation and microbial degradation could play a role in the environmental attenuation of Sodium 2,6-diaminotoluene-4-sulphonate. The complete mineralization of a sulfonated diazo dye, C.I. Reactive Green 19A, was achieved within 42 hours under specific microbial conditions, with significant reductions in total organic carbon (TOC) and chemical oxygen demand (COD). nih.gov